3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Protecting Group Strategy Lipophilicity Chromatography

3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9) is a monobenzyl-protected derivative of neopentyl glycol (NPG), with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It functions as a protected diol intermediate in multi-step organic synthesis, retaining a free primary hydroxyl group for further derivatization while masking the second hydroxyl as a benzyl ether.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 66582-32-9
Cat. No. B128256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2,2-dimethylpropan-1-ol
CAS66582-32-9
Synonyms2,2-Dimethyl-3-(phenylmethoxy)-1-propanol
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(CO)COCC1=CC=CC=C1
InChIInChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
InChIKeySGGGHAPHBMPBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9) for Precision Organic Synthesis and Protected Building Block Procurement


3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9) is a monobenzyl-protected derivative of neopentyl glycol (NPG), with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It functions as a protected diol intermediate in multi-step organic synthesis, retaining a free primary hydroxyl group for further derivatization while masking the second hydroxyl as a benzyl ether . Its notable physicochemical properties include a calculated logP of 2.22 and a polar surface area (PSA) of 29.46 Ų . The compound is a colorless to light yellow liquid at room temperature and requires storage at 2–8°C under an inert atmosphere .

1 Protected diol intermediate for multi-step synthesis
2 Orthogonal benzyl ether — removable under mild hydrogenolysis
3 Single free primary hydroxyl for selective derivatization
4 Monoprotected neopentyl core — enables unsymmetrical elaboration

3-(Benzyloxy)-2,2-dimethylpropan-1-ol (66582-32-9): Why Unprotected Neopentyl Glycol or Alternative Protecting Groups Cannot Be Substituted Without Consequence


Substituting 3-(benzyloxy)-2,2-dimethylpropan-1-ol with unprotected neopentyl glycol (NPG) or its alternative O-protected analogs (e.g., TBS, MOM, or acetyl derivatives) introduces fundamental differences in physicochemical behavior and synthetic utility. Unprotected NPG (logP = -0.34, PSA = 40.46 Ų) exhibits drastically different polarity and solubility compared to the benzyl-protected compound (logP = 2.22, PSA = 29.46 Ų), rendering it unsuitable for reactions requiring a hydrophobic, lipophilic environment or where the free diol would lead to unwanted side reactions . Similarly, alternative protecting groups such as tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) confer different stability profiles under acidic, basic, or hydrogenolytic conditions, which directly impacts downstream deprotection strategies and overall synthetic yield [1]. The selection of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is therefore dictated by its specific balance of orthogonal stability, steric profile, and its demonstrated utility as a protected NPG intermediate in complex molecule construction, such as in the synthesis of tetraphenylporphyrins .

Polarity mismatch with unprotected NPG
Neopentyl glycol exhibits markedly higher hydrophilicity; this may shift solubility and require different purification protocols, limiting direct replacement.
Statistical reactivity vs. controlled monofunctionalization
Unprotected diol presents two identical hydroxyl groups, often leading to mixtures. The protected compound allows selective, sequential derivatization that unprotected NPG cannot guarantee.
Deprotection orthogonality varies among protecting groups
Alternative O-protecting groups (TBS, MOM) differ in stability to acid, base, or hydrogenolysis; their substitution may compromise orthogonal deprotection strategies and yield.

3-(Benzyloxy)-2,2-dimethylpropan-1-ol (66582-32-9): Quantified Differentiation Versus Unprotected NPG and Other Building Block Analogs


3-(Benzyloxy)-2,2-dimethylpropan-1-ol vs. Unprotected Neopentyl Glycol (NPG): LogP and PSA Values Dictate Solubility and Chromatographic Behavior

3-(Benzyloxy)-2,2-dimethylpropan-1-ol demonstrates a significantly higher lipophilicity compared to its unprotected parent, neopentyl glycol (NPG). The calculated logP for the benzyl-protected compound is 2.22, whereas NPG exhibits a logP of -0.34 . This difference of 2.56 log units corresponds to an approximately 363-fold greater partitioning into octanol versus water at equilibrium. Concurrently, the polar surface area (PSA) is reduced from 40.46 Ų in NPG to 29.46 Ų in the protected derivative, a decrease of 27% .

LogP & PSA comparison
Data to verify
Target logP 2.22 / PSA 29.46 Ų — NPG logP -0.34 / PSA 40.46 Ų
May inform chromatography and extraction optimization
Calculated values; experimental verification recommended
Protecting Group Strategy Lipophilicity Chromatography

3-(Benzyloxy)-2,2-dimethylpropan-1-ol vs. Unprotected NPG: Orthogonal Reactivity of the Free Hydroxyl Group

3-(Benzyloxy)-2,2-dimethylpropan-1-ol provides a single, unprotected primary hydroxyl group for further derivatization, whereas neopentyl glycol (NPG) possesses two chemically equivalent hydroxyl groups. This monoprotection is critical for the synthesis of unsymmetrical derivatives and for preventing unwanted cross-linking or oligomerization . The benzyl protecting group is orthogonal to many common reaction conditions and can be selectively removed via hydrogenolysis to reveal the second hydroxyl group at a later stage [1].

Orthogonal reactivity
Class-level inference
Target: 1 free OH (monoprotected) — NPG: 2 free OH (diol)
Enables unsymmetrical synthesis; may reduce statistical byproducts
Benzyl removal via hydrogenolysis; Greene's Protective Groups (2014)
Protecting Group Strategy Chemoselectivity Porphyrin Synthesis

Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: Reported Yield of 80% via Monobenzylation of Neopentyl Glycol

A documented synthetic procedure for the preparation of 3-(benzyloxy)-2,2-dimethylpropan-1-ol involves the reaction of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with benzyl bromide in the presence of sodium hydride and tetrabutylammonium iodide in THF. Following purification by silica gel column chromatography, the target compound is obtained with a reported yield of 80% . This yield provides a benchmark for researchers planning to prepare the compound in-house versus procuring it from a commercial vendor.

Synthesis yield
Supporting evidence
80% isolated yield
Benchmark for make-vs-buy evaluation
Single reported procedure; reproducibility may vary
Synthetic Route Process Optimization Yield Benchmark

3-(Benzyloxy)-2,2-dimethylpropan-1-ol (66582-32-9): Recommended Applications Based on Quantitative Differentiation


Synthesis of Facially-Encumbered Tetraphenylporphyrins for Materials Science and Photodynamic Therapy

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is used as a protected intermediate of neopentyl glycol in the synthesis of tetraphenylporphyrins . The benzyloxy group introduces steric bulk, which is critical for the construction of facially-encumbered porphyrins that exhibit unique photophysical properties, including marked redshifts in absorption bands and the ability to form stable monomolecular layers [1][2]. These properties are essential for applications in solar energy conversion, molecular electronics, and as photosensitizers in photodynamic therapy .

Construction of Unsymmetrical Neopentyl-Based Linkers for PROTACs and Bioconjugates

The orthogonal protection of 3-(benzyloxy)-2,2-dimethylpropan-1-ol allows for the sequential introduction of two different functional moieties onto a rigid, gem-dimethyl scaffold. This is particularly valuable in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise spatial orientation and differential conjugation chemistry are required . The high lipophilicity (logP 2.22) of the compound, as established in Section 3, may also aid in modulating the overall physicochemical properties of the final conjugate [1].

Synthesis of Chiral Ligands and Catalysts via Desymmetrization of the Neopentyl Core

The C₂-symmetric core of neopentyl glycol is rendered prochiral upon monoprotection, providing an entry point for the synthesis of chiral ligands or organocatalysts. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as an ideal starting material for such desymmetrization strategies. The free hydroxyl group can be derivatized with a chiral auxiliary or resolving agent, while the benzyl-protected arm remains inert, allowing for subsequent orthogonal deprotection and further functionalization .

Application
Selection Property
Validation Focus
Porphyrin-based photosensitizer research
Steric bulk and orthogonal protection
Absorption properties and monolayer formation
PROTAC/ADC linker design
Sequential functionalization of neopentyl core
Conjugation efficiency and linker stability
Chiral ligand synthesis
Prochiral monoprotected diol
Desymmetrization and enantiomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.